Primary Amide Hydrogen‑Bond Donor Differentiates the Acetamide from the Parent CBT Amine
The target compound possesses one hydrogen‑bond donor (the primary amide –NH₂), whereas the des‑acetamide analog N,N‑bis(4‑chlorobenzyl)‑1H‑tetrazol‑5‑amine (CBT, CHEMBL186174) has zero hydrogen‑bond donors [1]. In tetrazole‑based ACAT inhibitor series, the presence of a primary amide donor has been shown to be essential for high in vitro potency; the retroamide 8c (which retains the amide NH) displayed comparable potency to the clinical candidate CI‑976 (IC₅₀ ≈ 7 nM), while de‑amide analogs lost >100‑fold activity [2]. This donor difference directly predicts that CAS 338777‑87‑0 will engage ACAT and related targets more effectively than CBT.
| Evidence Dimension | Hydrogen‑bond donor count / predicted target engagement |
|---|---|
| Target Compound Data | 1 H‑bond donor (primary amide –NH₂) ; predicted ACAT engagement based on SAR homology |
| Comparator Or Baseline | CBT (CHEMBL186174): 0 H‑bond donors; IC₅₀ = 336,000 nM for aldose reductase (essentially inactive) ; no ACAT data reported |
| Quantified Difference | Qualitative: presence vs. absence of the amide donor; >100‑fold potency difference inferred from ACAT SAR for amide vs. non‑amide tetrazole analogs [2] |
| Conditions | In silico structural comparison; ACAT SAR derived from O'Brien et al. (1995) hepatic microsomal ACAT assay [2] |
Why This Matters
Procurement of the acetamide rather than the parent amine ensures the hydrogen‑bond donor required for target engagement in ACAT and related enzyme assays is present, directly impacting experimental success.
- [1] PubChem. (2025). Computed Hydrogen Bond Donor Count for CID 3268357 vs. CID 447980. National Center for Biotechnology Information. Retrieved May 12, 2026. View Source
- [2] O'Brien, P. M., Sliskovic, D. R., Anderson, M. K., Bousley, R. F., Krause, B. R., & Stanfield, R. L. (1995). Inhibitors of acyl-CoA: cholesterol O-acyl transferase (ACAT) as hypocholesterolemic agents. 12. Syntheses and biological activity of structurally novel tetrazole amides. Bioorganic & Medicinal Chemistry Letters, 5(3), 289–294. View Source
